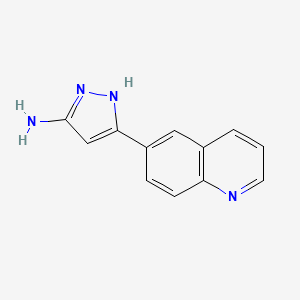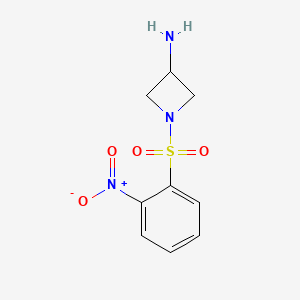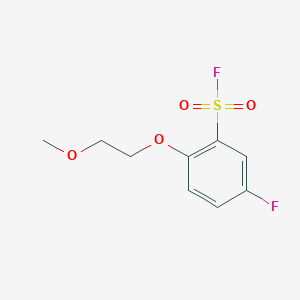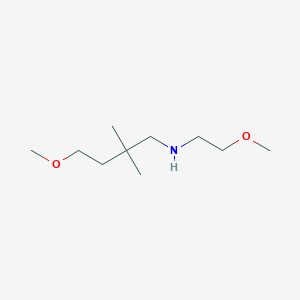
3-(Quinolin-6-yl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Quinolin-6-yl)-1H-pyrazol-5-amine is a heterocyclic compound that combines the structural features of quinoline and pyrazole. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions. The quinoline moiety is known for its presence in many biologically active compounds, while the pyrazole ring is a common motif in medicinal chemistry.
Méthodes De Préparation
The synthesis of 3-(Quinolin-6-yl)-1H-pyrazol-5-amine typically involves the condensation of quinoline derivatives with hydrazine or its derivatives, followed by cyclization. One common method involves the reaction of 6-chloroquinoline with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Analyse Des Réactions Chimiques
3-(Quinolin-6-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like alkyl halides or acyl chlorides.
Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Applications De Recherche Scientifique
3-(Quinolin-6-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3-(Quinolin-6-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The pyrazole ring can interact with various enzymes, inhibiting their activity. These interactions can trigger a cascade of molecular events, ultimately leading to the desired pharmacological effects .
Comparaison Avec Des Composés Similaires
3-(Quinolin-6-yl)-1H-pyrazol-5-amine can be compared with other similar compounds such as:
Quinoline derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.
Pyrazole derivatives: These compounds share the pyrazole ring and are known for their diverse pharmacological properties.
Quinolinyl-pyrazoles: These compounds combine both quinoline and pyrazole structures and are studied for their unique biological activities.
Propriétés
Formule moléculaire |
C12H10N4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
5-quinolin-6-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H10N4/c13-12-7-11(15-16-12)9-3-4-10-8(6-9)2-1-5-14-10/h1-7H,(H3,13,15,16) |
Clé InChI |
XUXZOWAJYZBOPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)C3=CC(=NN3)N)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13625989.png)

![[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13626012.png)
![9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13626017.png)



![N-ethylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13626029.png)





